Ring Size: Thiane vs. Thiolane Core
The six-membered thiane ring imposes a distinct conformational landscape compared to the five-membered thiolane. This is reflected in predicted boiling points, which serve as a proxy for intermolecular forces and overall molecular shape. (3-Methoxy-1,1-dioxothian-3-yl)methanamine (free base) has a predicted boiling point of 363.8±27.0 °C . Its direct thiolane analog, (3-methoxy-1,1-dioxothiolan-3-yl)methanamine, has a predicted boiling point of 352.5±27.0 °C .
| Evidence Dimension | Predicted Boiling Point (a surrogate for conformational and intermolecular interaction differences) |
|---|---|
| Target Compound Data | 363.8±27.0 °C (free base, CAS 1462863-96-2) |
| Comparator Or Baseline | (3-methoxy-1,1-dioxothiolan-3-yl)methanamine (CAS 1467723-04-1): 352.5±27.0 °C |
| Quantified Difference | Δ=+11.3 °C (target compound boils ~11 °C higher) |
| Conditions | Predicted data using ACD/Labs Percepta or equivalent; no experimental boiling point data available. |
Why This Matters
The higher boiling point suggests stronger intermolecular interactions for the six-membered ring analog, which can influence purification methods and its behavior in solution-phase reactions, making it a preferred choice when a more rigid, less volatile scaffold is required.
